molecular formula C7H9BrS B13471534 4-(2-Bromoethyl)-2-methylthiophene

4-(2-Bromoethyl)-2-methylthiophene

Cat. No.: B13471534
M. Wt: 205.12 g/mol
InChI Key: BYHROUOHKUTOBK-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-methylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a bromoethyl group at the 4-position and a methyl group at the 2-position. Thiophenes are known for their aromatic stability and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by an alkylation reaction. One common method is as follows:

    Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 4-position.

    Alkylation: The resulting 4-bromo-2-methylthiophene is then reacted with ethylene in the presence of a strong base like sodium hydride (NaH) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-methylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.

Major Products

    Substitution: Formation of azidoethyl or thioethyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-ethyl-2-methylthiophene.

Scientific Research Applications

4-(2-Bromoethyl)-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylthiophene: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.

    4-Ethyl-2-methylthiophene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Methylthiophene: Lacks both the bromoethyl and ethyl groups, making it a simpler and less functionalized compound.

Uniqueness

4-(2-Bromoethyl)-2-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and potential biological activity. The bromoethyl group allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s electronic properties and stability.

Properties

Molecular Formula

C7H9BrS

Molecular Weight

205.12 g/mol

IUPAC Name

4-(2-bromoethyl)-2-methylthiophene

InChI

InChI=1S/C7H9BrS/c1-6-4-7(2-3-8)5-9-6/h4-5H,2-3H2,1H3

InChI Key

BYHROUOHKUTOBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CCBr

Origin of Product

United States

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